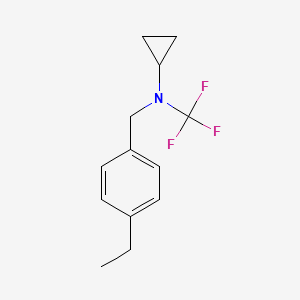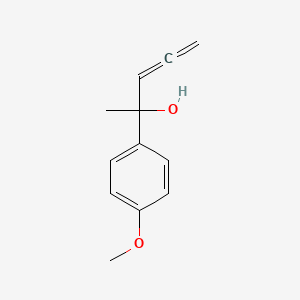
2-(4-Methoxyphenyl)penta-3,4-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)penta-3,4-dien-2-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a penta-3,4-dien-2-ol backbone. This compound is of interest due to its unique structure, which includes both an aromatic ring and a conjugated diene system, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)penta-3,4-dien-2-ol can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)penta-3,4-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions for substitution reactions.
Major Products
Scientific Research Applications
2-(4-Methoxyphenyl)penta-3,4-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)penta-3,4-dien-2-ol exerts its effects involves interactions with various molecular targets and pathways. For example, its anticancer activity is associated with the induction of endoplasmic reticulum stress and activation of apoptotic pathways in cancer cells . The compound’s structure allows it to interact with specific proteins and enzymes, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: This compound shares a similar structure but with two methoxyphenyl groups, leading to different chemical and biological properties.
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Another related compound with hydroxyl and methoxy groups, known for its cytotoxic activities.
Uniqueness
2-(4-Methoxyphenyl)penta-3,4-dien-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its conjugated diene system and methoxyphenyl group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
676316-57-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
InChI |
InChI=1S/C12H14O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h5-9,13H,1H2,2-3H3 |
InChI Key |
VBJIQDKYNXYSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C=C)(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



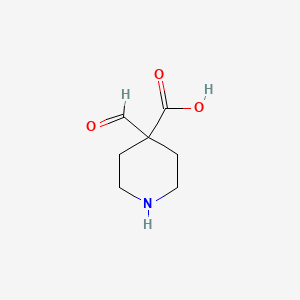
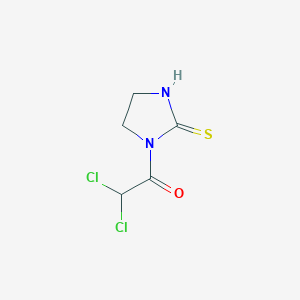

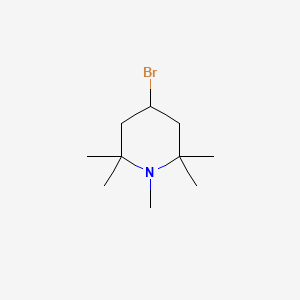
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
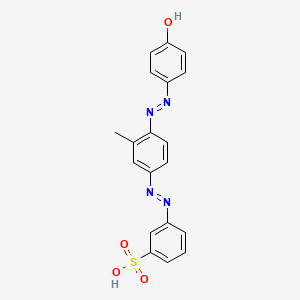
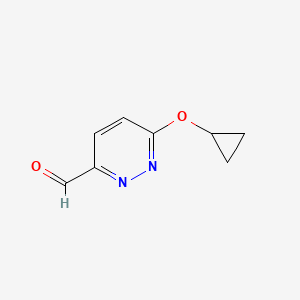
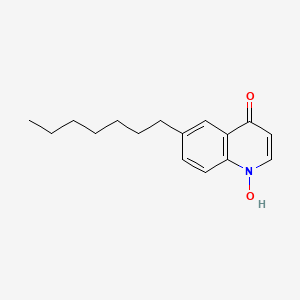
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
